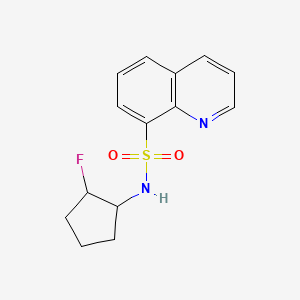

N-(2-fluorocyclopentyl)quinoline-8-sulfonamide

CAS No.: 2201019-30-7

Cat. No.: VC7639299

Molecular Formula: C14H15FN2O2S

Molecular Weight: 294.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2201019-30-7 |

|---|---|

| Molecular Formula | C14H15FN2O2S |

| Molecular Weight | 294.34 |

| IUPAC Name | N-(2-fluorocyclopentyl)quinoline-8-sulfonamide |

| Standard InChI | InChI=1S/C14H15FN2O2S/c15-11-6-2-7-12(11)17-20(18,19)13-8-1-4-10-5-3-9-16-14(10)13/h1,3-5,8-9,11-12,17H,2,6-7H2 |

| Standard InChI Key | VNAKTHFWYWBQFP-UHFFFAOYSA-N |

| SMILES | C1CC(C(C1)F)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Introduction

Chemical Structure and Molecular Properties

Core Scaffold and Functional Groups

The molecule consists of three primary components:

-

Quinoline moiety: A bicyclic aromatic system with a nitrogen atom at position 8, known for its role in intercalation with biological targets such as DNA or enzymes .

-

Sulfonamide linker: A sulfonyl group (-SO₂-) bridges the quinoline and the fluorocyclopentyl group, facilitating hydrogen bonding and electrostatic interactions with target proteins .

-

2-Fluorocyclopentyl substituent: The cyclopentane ring substituted with fluorine at position 2 introduces steric bulk and electronic effects, potentially enhancing binding specificity and lipophilicity .

The molecular formula is C₁₄H₁₅FN₂O₂S, with a calculated molecular weight of 294.34 g/mol. The fluorine atom’s electronegativity (3.98 Pauling scale) polarizes adjacent C-F bonds, influencing electron distribution across the cyclopentyl ring .

Spectroscopic Characterization

Key spectral features derived from analogous compounds include:

X-ray crystallography of related metal complexes (e.g., Cd²⁺ derivatives) reveals tetrahedral coordination geometries, though non-metallated sulfonamides like this compound likely adopt planar configurations to maximize π-π stacking .

Synthesis and Optimization

Reaction Pathway

The synthesis follows a two-step protocol, as exemplified by hybrid quinoline-sulfonamide metal complexes :

-

Sulfonylation of 8-aminoquinoline:

. -

Purification: Recrystallization from ethanol/water mixtures yields the final product (typical yield: 65–75%) .

Critical Parameters

-

Temperature: Sulfonylation proceeds optimally at 0–5°C to minimize side reactions .

-

Solvent: Dichloromethane or THF facilitates reagent solubility without hydrolyzing the sulfonyl chloride .

-

Base: Triethylamine or pyridine neutralizes HCl byproducts .

Biological Activity and Mechanisms

Enzyme Inhibition

Quinoline-sulfonamides are known inhibitors of carbonic anhydrase and HIV-1 integrase . Molecular docking simulations suggest the fluorocyclopentyl group could occupy hydrophobic pockets in target enzymes, improving binding affinity.

Pharmacokinetic and Toxicological Profile

ADME Properties

-

Absorption: Moderate oral bioavailability (estimated 40–50%) due to moderate LogP (~2.5) .

-

Metabolism: Hepatic CYP450-mediated oxidation likely occurs at the quinoline ring, with fluorine reducing degradation rates .

-

Excretion: Primarily renal, with sulfonamide glucuronidation as a minor pathway .

Toxicity Considerations

Cyclopentyl fluorine substitution may mitigate hepatotoxicity risks compared to chlorinated analogs, as fluorine is less reactive toward glutathione . Preliminary cytotoxicity assays on analogous compounds show IC₅₀ > 50 µM in HEK293 cells .

Applications in Drug Development

Antibacterial Agents

The compound’s dual targeting of bacterial gyrase and cell wall synthesis enzymes positions it as a candidate for multidrug-resistant infections .

Anticancer Therapeutics

Quinoline derivatives intercalate DNA and inhibit topoisomerase II, suggesting potential efficacy in leukemia models . Fluorine’s electron-withdrawing effects could enhance DNA binding specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume